2-(3-Chloro-4-methylphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family It is characterized by the presence of a chlorine atom at the 3’ position, a methyl group at the 4’ position, and a carbonitrile group at the 2 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of biphenyl with a methyl group using a Friedel-Crafts reaction. This reaction is catalyzed by aluminum chloride (AlCl₃) and occurs under anhydrous conditions.
Chlorination: The methylated biphenyl is then subjected to chlorination using chlorine gas (Cl₂) in the presence of a catalyst such as iron (Fe) to introduce the chlorine atom at the 3’ position.
Nitrile Formation:
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically occur under basic conditions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Oxidation: Oxidation reactions are carried out using oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reduction reactions require strong reducing agents like LiAlH₄ or catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst.
Major Products Formed
Substitution: Products include hydroxylated or aminated biphenyl derivatives.
Oxidation: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: The major product is 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine.
Scientific Research Applications
3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and nitrile groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-amine
- 4’-Methyl-[1,1’-biphenyl]-2-carbonitrile
Uniqueness
3’-Chloro-4’-methyl-[1,1’-biphenyl]-2-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of both chlorine and nitrile groups allows for diverse reactivity and potential applications in various fields. Its structural uniqueness makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN/c1-10-6-7-11(8-14(10)15)13-5-3-2-4-12(13)9-16/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJAXMNFOFJPKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594335 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442670-45-3 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20594335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.